![molecular formula C9H7NO2S2 B1625374 Benzothiazole,2-(ethenylsulfonyl)- CAS No. 2591-09-5](/img/structure/B1625374.png)
Benzothiazole,2-(ethenylsulfonyl)-
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives, including “Benzothiazole,2-(ethenylsulfonyl)-”, possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which would include “Benzothiazole,2-(ethenylsulfonyl)-”, has been achieved through various synthetic pathways . One common method involves the condensation reaction of 2-aminothiophenol with a carbonyl or cyano group-containing substance .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives .Scientific Research Applications
Green Chemistry
Benzothiazoles have played a significant role in the field of green chemistry . They are synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide .
Biochemistry and Medicinal Chemistry
Benzothiazoles are important in biochemistry and medicinal chemistry due to their high pharmaceutical and biological activity . They have been used in the development of various drugs with a wide range of biological activities .
Antidepressant and Anticonvulsant Effects
Some derivatives of benzothiazole have shown potential antidepressant and anticonvulsant effects . For example, 2c and 2d showed the highest antidepressant and anticonvulsant effects in a forced swimming test .
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity . They have shown potent antimicrobial activities, making them valuable in the field of medicinal chemistry .
Antitumor and Cytotoxic Activity
Benzothiazole derivatives have demonstrated antitumor and cytotoxic activity on human tumor cell lines . This makes them potential candidates for the development of new anticancer drugs .
Industrial Applications
Benzothiazoles are used in various industrial applications such as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Mechanism of Action
Target of Action
The primary target of 2-(Vinylsulfonyl)benzo[d]thiazole, also known as Benzothiazole,2-(ethenylsulfonyl)-, is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with DprE1 makes it a potential candidate for anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to the death of the bacteria . The downstream effects of this disruption include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound’s molecular weight is 135186 , which suggests that it may have good bioavailability due to its small size
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s cell wall biosynthesis . The compound’s potent anti-tubercular activity makes it a promising candidate for the development of new anti-tubercular drugs .
Action Environment
The action of 2-(Vinylsulfonyl)benzo[d]thiazole can be influenced by various environmental factors. For instance, the compound was synthesized using an environmentally friendly method, using water as the reaction medium This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent used
Safety and Hazards
Future Directions
The future directions in the research of benzothiazole derivatives, including “Benzothiazole,2-(ethenylsulfonyl)-”, involve the development of more potent biologically active benzothiazole-based drugs . This includes the exploration of different synthetic pathways and the investigation of novel therapeutics .
properties
IUPAC Name |
2-ethenylsulfonyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-2-14(11,12)9-10-7-5-3-4-6-8(7)13-9/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQANLUPCSMZGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460521 | |
Record name | Benzothiazole,2-(ethenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole,2-(ethenylsulfonyl)- | |
CAS RN |
2591-09-5 | |
Record name | Benzothiazole,2-(ethenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(vinylsulfonyl)benzo[d]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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